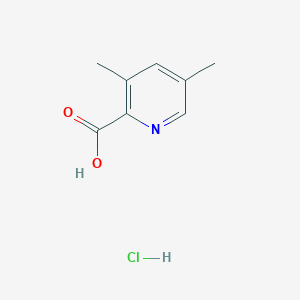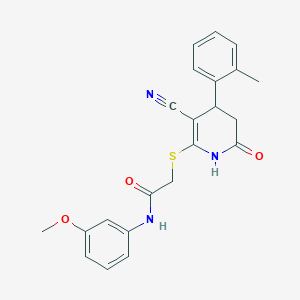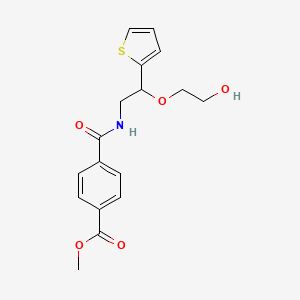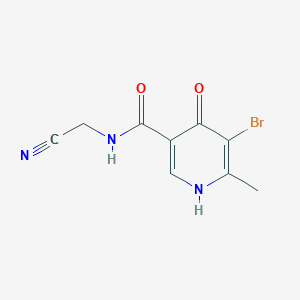
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. This compound is also known as BAY 41-8543 and has a molecular formula of C10H9BrN4O2.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the inhibition of the enzyme guanylate cyclase, which is responsible for the production of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular calcium levels, which in turn leads to the activation of various signaling pathways that ultimately result in the observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide have been extensively studied. This compound has been found to possess significant antimicrobial and antitumor activity, as well as anti-inflammatory and analgesic effects. Additionally, it has been shown to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in lab experiments is its potent biological activity, which makes it an ideal candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are numerous future directions for the study of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and agrochemicals.
Conclusion
In conclusion, 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a promising compound that has gained significant attention in the field of scientific research due to its potent biological activity and potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the reaction of 4-hydroxy-6-methylpyridine-3-carboxylic acid with thionyl chloride followed by the reaction with cyanomethyl bromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain the final product.
Applications De Recherche Scientifique
The potential applications of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in scientific research are numerous. This compound has been found to possess significant antimicrobial and antitumor activity, making it a potential candidate for the development of new drugs in the field of oncology and infectious diseases.
Propriétés
IUPAC Name |
5-bromo-N-(cyanomethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7(10)8(14)6(4-13-5)9(15)12-3-2-11/h4H,3H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSYQXBOOXOVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

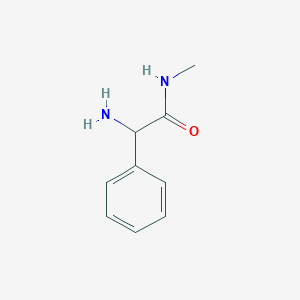
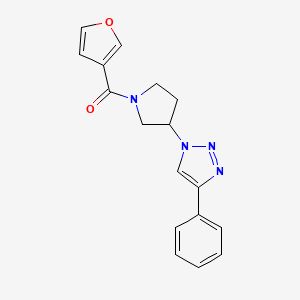
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)
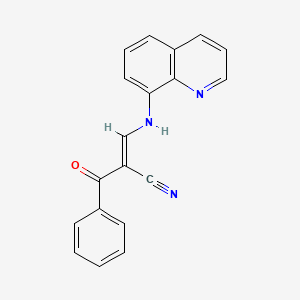
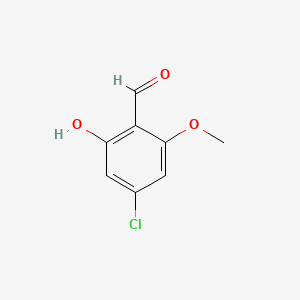
![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2994620.png)
![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)


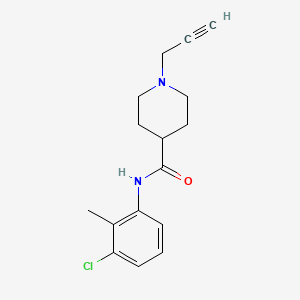
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
